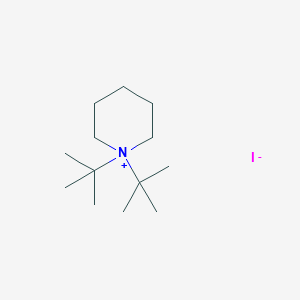
1,1-Di-tert-butylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di-tert-butylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C13H28IN. This compound is characterized by the presence of a piperidine ring substituted with two tert-butyl groups and an iodide anion. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Di-tert-butylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,1-di-tert-butylpiperidine with methyl iodide. The reaction typically involves the following steps:
Starting Material: 1,1-di-tert-butylpiperidine.
Reagent: Methyl iodide.
Solvent: Anhydrous acetone or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 1,1-di-tert-butylpiperidine and methyl iodide.
Reactor Setup: Continuous flow reactors or batch reactors.
Purification: The product is purified through recrystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-tert-butylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted piperidinium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1,1-Di-tert-butylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium salts.
Mechanism of Action
The mechanism of action of 1,1-Di-tert-butylpiperidin-1-ium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
1,1-Di-tert-butylpiperidin-1-ium iodide can be compared with other quaternary ammonium salts such as:
Tetramethylammonium iodide: Similar in structure but with four methyl groups instead of tert-butyl groups.
Tetraethylammonium iodide: Contains four ethyl groups.
Tetrapropylammonium iodide: Contains four propyl groups.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where steric effects are crucial.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable tool in various fields of study.
Properties
CAS No. |
105938-84-9 |
|---|---|
Molecular Formula |
C13H28IN |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
1,1-ditert-butylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C13H28N.HI/c1-12(2,3)14(13(4,5)6)10-8-7-9-11-14;/h7-11H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ZPTGXDMWMYGVPA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1(CCCCC1)C(C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


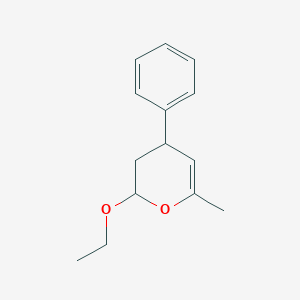

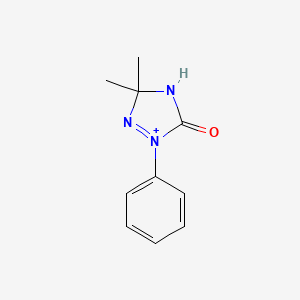
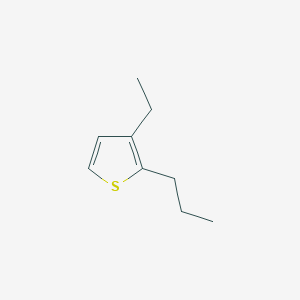
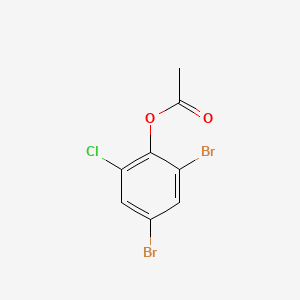

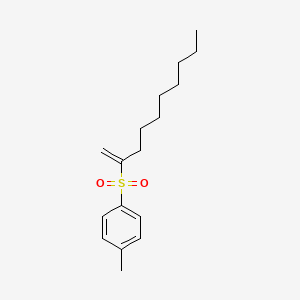
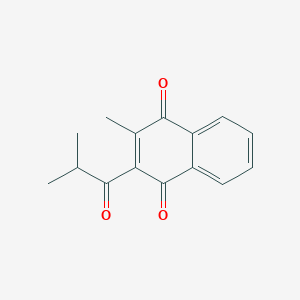

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
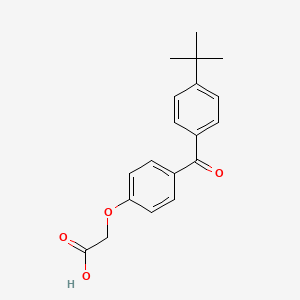
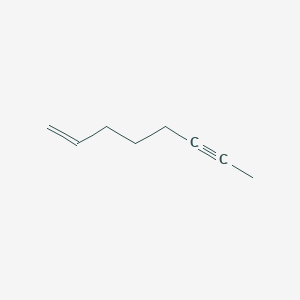
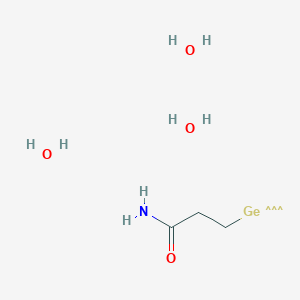
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
